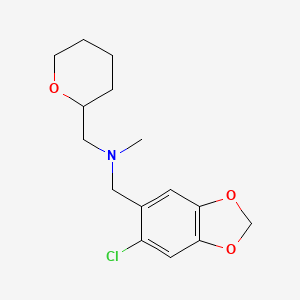
N~1~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
Descripción general
Descripción
N-1-(2,5-dimethoxyphenyl)-N2-(methylsulfonyl)-N2-phenylglycinamide, commonly known as DMG, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMG is a derivative of glycine and is structurally similar to other amino acid derivatives such as sarcosine and N-methylglycine. In
Mecanismo De Acción
The exact mechanism of action of DMG is not fully understood, but it is believed to act through multiple pathways. DMG has been shown to increase the production of neurotransmitters such as dopamine and serotonin, which may contribute to its neuroprotective effects. DMG has also been shown to inhibit the activity of enzymes involved in cancer cell proliferation and to modulate immune cell activity.
Biochemical and Physiological Effects:
DMG has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and modulation of gene expression. DMG has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which may contribute to its neuroprotective and anti-cancer effects. DMG has also been shown to inhibit the production of pro-inflammatory cytokines and to modulate the expression of genes involved in cell proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMG has several advantages for lab experiments, including its stability and solubility in water and organic solvents. DMG is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, DMG has some limitations, including its potential toxicity at high doses and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for DMG research, including further exploration of its neuroprotective and anti-cancer properties, as well as its potential applications in immunology and other fields of medicine. Additionally, the development of novel DMG derivatives with improved bioavailability and specificity may lead to the discovery of new therapeutic agents. Finally, the elucidation of the exact mechanism of action of DMG may provide insight into the development of new treatments for various diseases.
Aplicaciones Científicas De Investigación
DMG has been studied extensively for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. DMG has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DMG has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, DMG has been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases and other immune-related disorders.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-23-14-9-10-16(24-2)15(11-14)18-17(20)12-19(25(3,21)22)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORPZUYXETVMSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methyl-4-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3905124.png)
![N-[(2R*,4R*,6S*)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(2-phenylethyl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3905128.png)

![N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}tetrahydro-3-furanamine](/img/structure/B3905152.png)
![1-(3-bromophenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3905157.png)
![1-(4-ethoxyphenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3905161.png)
![1-[3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromen-2-yl)-2-propyn-1-yl]piperidine](/img/structure/B3905174.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-ethyl-5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide](/img/structure/B3905190.png)
![3-[4-({5-[3-(methoxycarbonyl)phenyl]-2-furyl}methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3905199.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B3905206.png)
![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-[(1-isopropyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B3905214.png)
![N-isopropyl-2-[2-[(4-methylpiperazin-1-yl)carbonyl]-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl]-2-oxoacetamide](/img/structure/B3905219.png)
![methyl 4-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]methyl}benzoate](/img/structure/B3905224.png)